molecular formula C11H11NO B15226671 2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one

2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one

Katalognummer: B15226671
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: XXSXFDZEKPPMKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one is a heterocyclic compound that belongs to the class of azepines This compound is characterized by a fused ring system that includes a benzene ring and an azepine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one typically involves the formation of the azepine ring through cyclization reactions. One common method is the Eschweiler–Clark reaction, which involves the reduction of a nitro compound to an amine, followed by cyclization to form the azepine ring . The reaction conditions often include the use of reducing agents such as formic acid and formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted azepines, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride
  • 2-Methyl-2,3,4,5-tetrahydro-1H-1benzothieno[2,3-c]azepine
  • 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine

Uniqueness

2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one is unique due to its specific ring structure and the presence of a methano bridge, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C11H11NO

Molekulargewicht

173.21 g/mol

IUPAC-Name

9-azatricyclo[8.1.1.02,7]dodeca-2,4,6-trien-8-one

InChI

InChI=1S/C11H11NO/c13-11-10-4-2-1-3-9(10)7-5-8(6-7)12-11/h1-4,7-8H,5-6H2,(H,12,13)

InChI-Schlüssel

XXSXFDZEKPPMKM-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC1NC(=O)C3=CC=CC=C23

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.